molecular formula C5H7N5 B1219306 2-Vinyl-4,6-diamino-1,3,5-triazine CAS No. 3194-70-5

2-Vinyl-4,6-diamino-1,3,5-triazine

Cat. No. B1219306
CAS RN: 3194-70-5
M. Wt: 137.14 g/mol
InChI Key: ZXLYUNPVVODNRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Vinyl-4,6-diamino-1,3,5-triazine can be synthesized through various methods, including the reaction of dicyandiamide with nitriles under microwave irradiation. This process is considered green due to minimal solvent use, short reaction times, and procedural simplicity. The synthesized compounds can be structurally confirmed using NMR spectroscopy, with the structures further elucidated by X-ray crystallography in some cases (Díaz‐Ortiz et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with N–H⋯N interactions varying from structure to structure. This variation leads to different supramolecular arrangements, such as pseudo-honeycomb networks and corrugated rosette layers, demonstrating the compound's versatility in forming diverse molecular architectures (Díaz‐Ortiz et al., 2004).

Chemical Reactions and Properties

This compound participates in various chemical reactions, contributing to the formation of polymers with significant applications. For instance, its polymerization through semi-continuous precipitation in an aqueous environment highlights its potential in creating nanoparticles with specific adsorption capabilities, such as for bovine hemoglobin (Xie et al., 2019).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility and thermal stability, are crucial for their practical applications. These compounds exhibit good solubility in various organic solvents, which is essential for their processing and application in different domains.

Chemical Properties Analysis

The chemical properties, particularly the reactivity of this compound, play a pivotal role in its applications in polymer science. Its ability to undergo polymerization and form stable hydrogen bonds makes it a valuable component in creating functional materials with desired properties, such as selective adsorption and high thermal stability.

For more in-depth information on the synthesis, molecular structure, and properties of this compound, the following references are recommended:

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives by Á. Díaz‐Ortiz et al. (2004) in New Journal of Chemistry. (source)
  • Synthesis of poly(this compound) nanoparticles by semi-continuous precipitation polymerization, characterization, and application to bovine hemoglobin adsorption by Xun Xie et al. (2019) in Reactive and Functional Polymers. (source)

Scientific Research Applications

Adsorption and Molecular Recognition

2-Vinyl-4,6-diamino-1,3,5-triazine exhibits exceptional adsorption capabilities, particularly in aqueous solutions, where it selectively absorbs compounds like uric acid, xanthine, and theobromine through hydrogen bonding. This characteristic suggests its potential for water purification and selective adsorption applications (Asanuma et al., 1996). Furthermore, its ability to efficiently bind nucleic acid bases and nucleosides in water via complementary hydrogen bonding highlights its potential in molecular recognition and biotechnology (Asanuma et al., 1997).

Antimicrobial Functions

The compound has been utilized in the synthesis of polymers with potent antimicrobial properties. Poly(this compound) and its copolymers, after treatment with chlorine bleach, exhibit durable and rechargeable antimicrobial functions against multidrug-resistant bacteria. This application is especially relevant in creating antimicrobial surfaces and materials (Chen & Sun, 2005).

Polymer Science and Hydrogel Applications

In polymer science, this compound is a key monomer for creating high-strength hydrogels with integrated functions such as H-bonding and thermoresponsive surface-mediated transfection and cell detachment. These hydrogels have shown potential in various biomedical applications, including drug delivery and tissue engineering (Tang, Liu, & Liu, 2010).

Advanced Materials and Chemical Synthesis

The ability of this compound-based polymers to engage in complementary multiple hydrogen-bonding interactions has been exploited to enhance the miscibility and thermal properties of polymer blends. These interactions contribute to the creation of advanced materials with tailored physical properties, which are crucial for applications in electronics, coatings, and other fields (Kuo & Tsai, 2009).

Mechanism of Action

Target of Action

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as 6-Vinyl-1,3,5-triazine-2,4-diamine, has been found to selectively adsorb nucleic acid bases, nucleotides, and nucleosides . This suggests that the primary targets of this compound are these biomolecules, which play crucial roles in various biological processes, including DNA replication, transcription, and protein synthesis .

Mode of Action

The interaction between this compound and its targets is primarily through the formation of strong hydrogen bonds . The 4,6-diamino-1,3,5-triazine functionality of the compound forms multiple hydrogen bonds with the target molecules in aqueous solutions . This strong and reversible adsorption is a key feature of its mode of action .

Biochemical Pathways

For instance, it could potentially interfere with DNA replication and transcription processes, thereby affecting gene expression and protein synthesis .

Pharmacokinetics

Its low solubility in both water and most organic solvents suggests that its bioavailability may be limited .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be closely tied to its interaction with nucleic acid bases, nucleotides, and nucleosides. By forming strong hydrogen bonds with these molecules, the compound could potentially alter their normal functions, leading to changes in cellular processes such as DNA replication, transcription, and protein synthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its ability to form hydrogen bonds with target molecules occurs in aqueous solutions . Furthermore, its low solubility in both water and most organic solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment .

Future Directions

The use of PVDT has been expanded in recent years to construct gene delivery vectors and insoluble high-strength hydrogels by copolymerizing with hydrophilic monomers and/or crosslinkers .

properties

IUPAC Name

6-ethenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c1-2-3-8-4(6)10-5(7)9-3/h2H,1H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLYUNPVVODNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27154-03-6
Record name 1,3,5-Triazine-2,4-diamine, 6-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27154-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60342953
Record name 2-Vinyl-4,6-diamino-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3194-70-5
Record name 6-Ethenyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3194-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinyl-4,6-diamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diamino-6-vinyl-s-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Vinyl-4,6-diamino-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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